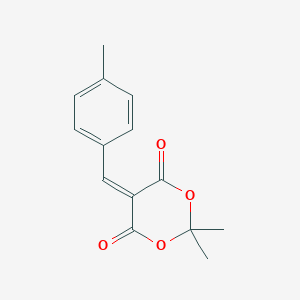

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 4-methyl-substituted benzylidene group at the 5-position of the 1,3-dioxane ring. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile scaffold in organic synthesis due to its high reactivity in condensation and cycloaddition reactions. The 4-methylbenzylidene substituent introduces steric and electronic modifications, influencing the compound’s physical, chemical, and biological properties. Its synthesis typically involves the acid-catalyzed condensation of Meldrum’s acid with 4-methylbenzaldehyde under reflux in ethanol or similar solvents .

Properties

IUPAC Name |

2,2-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9-4-6-10(7-5-9)8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXAMCVRKGTPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394244 | |

| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-51-4 | |

| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation: The Traditional Approach

The most widely reported method involves a Knoevenagel condensation between Meldrum’s acid and 4-methylbenzaldehyde. This one-step reaction proceeds via nucleophilic attack of the enolate of Meldrum’s acid on the aldehyde, followed by dehydration to form the benzylidene derivative.

Typical Reaction Conditions:

-

Reactants: Meldrum’s acid (1.0 equiv), 4-methylbenzaldehyde (1.1 equiv)

-

Catalyst: Piperidine or triethylamine (10 mol%)

-

Solvent: Ethanol, acetic acid, or solvent-free conditions

-

Temperature: Reflux (80–100°C)

-

Time: 2–4 hours

Mechanistic Insights:

-

Deprotonation of Meldrum’s acid by the base generates a resonance-stabilized enolate.

-

The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxy intermediate.

-

Acid-catalyzed dehydration yields the α,β-unsaturated product.

Optimization Data:

Organocatalytic Methods

Recent advances employ organocatalysts like β-alanine to enhance selectivity and reduce energy input. This method aligns with green chemistry principles by avoiding metal catalysts.

Procedure:

-

Reactants: Meldrum’s acid (1.0 equiv), 4-methylbenzaldehyde (1.05 equiv)

-

Catalyst: β-Alanine (15 mol%)

-

Solvent: Polyethylene glycol (PEG-400)

-

Temperature: 160°C (reflux)

-

Time: 1 hour

Advantages:

Catalytic Hydrogenation of Unsaturated Precursors

An alternative route involves the hydrogenation of 2,2-dimethyl-5-(4-methylcinnamoyl)-1,3-dioxane-4,6-dione, though this method is less common due to additional synthetic steps.

Steps:

-

Knoevenagel Condensation: Meldrum’s acid + cinnamaldehyde → Unsaturated intermediate.

-

Hydrogenation: (1 atm), Pd/C (5 wt%), ethanol, 25°C, 12 h.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel | 70–85 | 2–4 h | High | Moderate (solvent use) |

| Organocatalytic | 93 | 1 h | Moderate | Low (solvent-free) |

| Catalytic Hydrogenation | 65 | 12 h | Low | High (metal catalyst) |

Key Observations:

-

The organocatalytic method offers the highest yield and shortest reaction time but requires specialized equipment for reflux.

-

Traditional Knoevenagel condensation remains preferred for large-scale synthesis due to operational simplicity.

Characterization and Quality Control

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Michael Addition Reactions

The compound participates in Michael addition reactions due to its electron-deficient double bond. For example:

-

Thiol addition : Reaction with dithiomalondianilide in acetone under basic conditions yields Michael adducts (e.g., 15a ) and subsequent cyclization products (e.g., thiolate 16a ) via intramolecular heterocyclization .

-

Ammonolysis : Treatment with aqueous ammonia generates amino(thiomethyl)methylene derivatives, as observed in analogous Meldrum’s acid systems .

| Reaction Type | Conditions | Products | Yield | Ref. |

|---|---|---|---|---|

| Michael addition | Acetone, reflux, N-methylmorpholine | Michael adducts (15 ) and thiolates (16 ) | 19–36% |

Reduction of the Exocyclic Double Bond

The benzylidene group undergoes catalytic transfer hydrogenation:

-

Reduction with NaBH₄ : In dichloromethane (DCM) and acetic acid, the exocyclic double bond is selectively hydrogenated to yield 5-(4-methylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (3b ) as a saturated derivative .

| Reagent | Solvent | Catalyst | Product | Yield | Ref. |

|---|---|---|---|---|---|

| NaBH₄ | DCM | Acetic acid | Saturated dioxanedione (3b ) | 36% |

Cycloaddition Reactions

The α,β-unsaturated carbonyl system acts as a dienophile in Diels-Alder reactions:

-

Diels-Alder with 1,3-dienes : Reacts with 2-amino-1,3-butadienes (generated in situ from acetone and amines) to form spirocyclic tetrahydroquinoline derivatives via a multicomponent pathway .

| Dienophile | Conditions | Cycloadduct | Yield | Ref. |

|---|---|---|---|---|

| 2-Amino-1,3-butadiene | L-Ascorbic acid, ethanol | Dispiro[tetrahydroquinoline-dioxane] | 37–54% |

Nucleophilic Addition and Cyclization

-

Phosphine-mediated cyclization : Reaction with triphenylphosphine leads to thiomethylphosphonium salts (e.g., 6a ) through nucleophilic attack at the carbonyl followed by cyclization .

-

Oxidation : Treatment with m-chloroperbenzoic acid oxidizes thiomethyl groups to sulfoxides (e.g., 5 ) .

| Reagent | Product | Key Step | Ref. |

|---|---|---|---|

| Triphenylphosphine | Thiomethylphosphonium salts (6a ) | Nucleophilic substitution | |

| m-CPBA | Sulfoxide derivatives (5 ) | Oxidation of thioether |

Condensation and Knoevenagel Reactions

The compound itself is synthesized via Knoevenagel condensation between Meldrum’s acid and 4-methylbenzaldehyde in ethanol or aqueous media . This reaction is acid-catalyzed and proceeds under mild conditions.

| Aldehyde | Catalyst | Conditions | Yield | Ref. |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | H₂SO₄ | Ethanol, reflux | 85–92% |

Solvolysis and Ring-Opening

Under acidic or thermal conditions, Meldrum’s acid derivatives undergo ring-opening to release CO₂ and acetone . For the 4-methylbenzylidene derivative, solvolysis in acetic acid generates β-keto esters or malonic acid derivatives .

Key Mechanistic Insights

Scientific Research Applications

Organic Synthesis

DMBD is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:

- Michael Addition Reactions : DMBD can act as a Michael acceptor due to the presence of the dioxane moiety, facilitating the formation of complex organic molecules through nucleophilic attack by enolate ions.

- Aldol Condensation : The compound can also undergo aldol condensation reactions, leading to the formation of β-hydroxy ketones, which are valuable in synthetic organic chemistry.

Materials Science

In materials science, DMBD has shown promise in the development of new polymeric materials:

- Polymerization : The compound can be polymerized to produce thermosetting resins that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the production of coatings and adhesives.

- Nanocomposites : Research indicates that incorporating DMBD into nanocomposite materials can improve their mechanical strength and thermal resistance. This is beneficial for applications in electronics and automotive industries.

Medicinal Chemistry

DMBD's structural characteristics make it a candidate for various medicinal applications:

- Anticancer Activity : Preliminary studies suggest that DMBD exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism.

- Antioxidant Properties : The compound has been evaluated for its antioxidant potential, which could be leveraged in developing nutraceuticals or pharmaceuticals aimed at combating oxidative stress-related diseases.

Case Study 1: Synthesis of Novel Derivatives

A study published in Journal of Organic Chemistry explored the synthesis of novel derivatives based on DMBD. The researchers successfully modified the compound to enhance its reactivity and selectivity in organic transformations .

Case Study 2: Polymer Development

Research conducted at a leading university focused on the polymerization of DMBD into a thermosetting resin. The resulting material demonstrated superior thermal stability compared to traditional resins, making it suitable for high-performance applications .

A collaborative study between pharmaceutical companies assessed the anticancer properties of DMBD derivatives. The findings indicated significant cytotoxicity against breast cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The benzylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Select Meldrum’s Acid Derivatives

Spectroscopic and Crystallographic Properties

- NMR shifts : The 4-methyl group in the target compound results in upfield shifts for aromatic protons (δ ~7.2 ppm) compared to the deshielded protons in nitro derivatives (δ ~8.5 ppm) .

- Crystal packing : Weak intermolecular C–H⋯O interactions dominate in the 4-methyl derivative, whereas strong hydrogen bonds (e.g., O–H⋯O) define the packing of hydroxy-substituted analogs .

Biological Activity

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione (CAS No. 15795-51-4) is an organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 246.26 g/mol. The compound features a dioxane ring and a benzylidene group, which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves the condensation of 4-methylbenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This process yields the desired compound through cyclization, often using solvents like ethanol or methanol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown potential inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its effects appears to involve interactions with specific enzymes and receptors. The benzylidene group is particularly significant for binding interactions that may inhibit enzymatic activity, while the dioxane ring contributes to the stability and binding affinity of the compound .

Structure-Activity Relationship (SAR)

A recent study explored the structure-activity relationship of derivatives related to this compound. The findings indicated that modifications to the benzylidene moiety could enhance biological activity against specific targets like PTP1B (protein tyrosine phosphatase 1B), which is implicated in diabetes and obesity .

QSAR Studies

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of this class of compounds. These models correlate molecular descriptors with biological activity metrics, aiding in the design of more potent derivatives .

Case Studies

Q & A

Basic Research Question

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretching) and ~1620 cm⁻¹ (C=C aromatic) confirm the dione and benzylidene moieties .

- ¹H NMR : Signals at δ 1.75 ppm (2×CH₃), δ 8.20–8.30 ppm (aromatic protons and methine CH) .

- XRD : Resolves crystal packing and hydrogen bonding patterns .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced Research Question

Methodological Strategies :

- Catalyst Screening : Replace sulfuric acid with toluenesulfonic acid for milder conditions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance aldehyde reactivity.

- Temperature Control : Maintain 303 K to prevent side reactions (e.g., aldol condensation) .

Case Study : Refluxing with a Dean-Stark apparatus removes water, shifting equilibrium toward product formation .

How do researchers resolve contradictions in spectroscopic data when characterizing derivatives?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts) are addressed via:

Cross-Validation : Compare IR, NMR, and XRD data to confirm functional groups and stereochemistry .

Computational Modeling : DFT calculations predict NMR chemical shifts, identifying discrepancies between experimental and theoretical values .

Crystallographic Refinement : Adjust H-atom positions using riding models (Uiso(H) = 1.2–1.5 Ueq(C)) to resolve electron density mismatches .

What role does this compound play as an intermediate in synthesizing quinolone derivatives?

Advanced Research Question

The compound serves as a precursor for 4(1H)-quinolones , which are pharmacologically active.

Mechanism :

Thermolysis : Heating the dione with amines (e.g., 4-acetylphenylamine) induces cyclization, forming the quinolone core .

Functionalization : Substituents on the benzylidene group (e.g., 4-methyl) influence bioactivity (e.g., anticancer properties) .

Application Example : Synthesizing reversible (H+/K+) ATPase inhibitors for gastric acid suppression .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

Methodologies :

- Molecular Dynamics (MD) : Simulate reaction trajectories to identify transition states (e.g., nucleophilic attack on the dione carbonyl) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions for new substitutions (e.g., replacing 4-methylbenzaldehyde with electron-deficient aldehydes) .

Case Study : DFT calculations on zwitterionic intermediates explain regioselectivity in sulfoxide formation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.